molecular formula C18H26ClNO2 B13790487 1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride CAS No. 96421-74-8

1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride

Cat. No.: B13790487
CAS No.: 96421-74-8
M. Wt: 323.9 g/mol
InChI Key: QAYSYICRAFRXQO-UHFFFAOYSA-N
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Description

1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride is a synthetic organic compound It belongs to the class of benzoxepin derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzoxepin core through cyclization reactions.
  • Introduction of the azepinylmethyl group via nucleophilic substitution or addition reactions.
  • Methylation at the 7-position using methylating agents.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxepin ring or the azepinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 1-Benzoxepin-5(2H)-one derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can be used to probe biological pathways and understand the mechanisms of various diseases.

Medicine

In medicine, this compound may have potential therapeutic applications. Benzoxepin derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. Further research is needed to determine the specific medical uses of this compound.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoxepin-5(2H)-one derivatives: Other compounds in this class may have different substituents, leading to variations in their biological activity.

    Azepine derivatives: Compounds with similar azepine structures may share some pharmacological properties.

    Methylated benzoxepins: These compounds have similar core structures but differ in the position and number of methyl groups.

Uniqueness

1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

96421-74-8

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

4-(azepan-1-ium-1-ylmethyl)-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C18H25NO2.ClH/c1-14-6-7-17-16(12-14)18(20)15(8-11-21-17)13-19-9-4-2-3-5-10-19;/h6-7,12,15H,2-5,8-11,13H2,1H3;1H

InChI Key

QAYSYICRAFRXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCCC3.[Cl-]

Origin of Product

United States

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